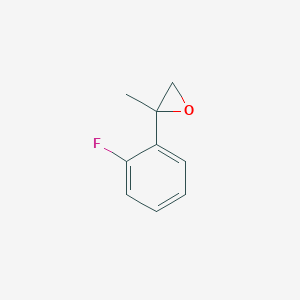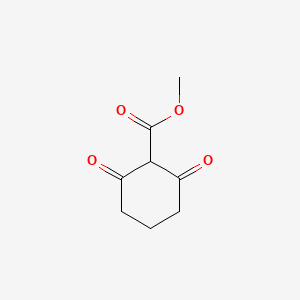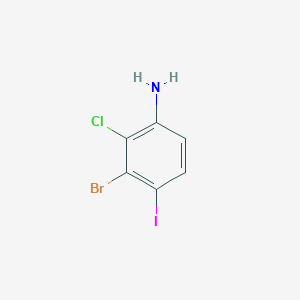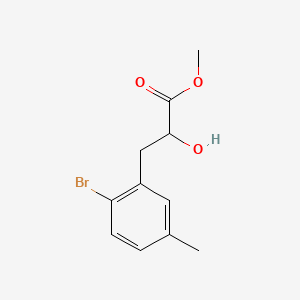
2-(2-Fluorophenyl)-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-2-methyloxirane: is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with a fluorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methyloxirane can be achieved through several methods. One common approach involves the epoxidation of 2-(2-fluorophenyl)-2-methylpropene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high selectivity.
Another method involves the use of a halohydrin intermediate. In this approach, 2-(2-fluorophenyl)-2-methylpropene is first treated with a halogenating agent such as bromine or chlorine to form the corresponding halohydrin. The halohydrin is then subjected to base-induced cyclization using a strong base like sodium hydroxide or potassium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of environmentally benign oxidants and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-2-methyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and thus susceptible to nucleophilic attack. Common nucleophiles such as amines, thiols, and alcohols can open the epoxide ring, leading to the formation of β-substituted alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding diol.
Oxidation: Oxidative cleavage of the oxirane ring can be achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4), resulting in the formation of dicarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and sodium thiolate (NaSR) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is typically employed.
Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (KMnO4) in aqueous medium.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols
Reduction: Diols
Oxidation: Dicarbonyl compounds
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-2-methyloxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of advanced materials such as polymers and resins with unique properties.
Biological Studies: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-2-methyloxirane involves its ability to undergo nucleophilic attack due to the strained oxirane ring. This property allows it to react with various nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
2-(2-Fluorophenyl)-2-methyloxirane can be compared with other similar compounds such as:
2-(2-Chlorophenyl)-2-methyloxirane: Similar in structure but with a chlorine substituent instead of fluorine. The presence of chlorine affects the reactivity and selectivity of the compound in various reactions.
2-(2-Bromophenyl)-2-methyloxirane: Contains a bromine substituent, which also influences the compound’s chemical behavior.
2-(2-Methylphenyl)-2-methyloxirane: Lacks a halogen substituent, resulting in different reactivity patterns compared to halogenated analogs.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C9H9FO |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9FO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
XAKKQXZNDMLOBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)








